An In-depth Technical Guide to 2-Chloro-N,N-dimethyl-4-nitroaniline (CAS: 6213-19-0)
An In-depth Technical Guide to 2-Chloro-N,N-dimethyl-4-nitroaniline (CAS: 6213-19-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-Chloro-N,N-dimethyl-4-nitroaniline. The information is curated to support research and development activities in the chemical and pharmaceutical sciences.
Physicochemical Properties
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 6213-19-0 | [1][2] |
| Molecular Formula | C₈H₉ClN₂O₂ | [1][2] |
| Molecular Weight | 200.62 g/mol | [1][2] |
| Appearance | Yellow crystalline powder (for 2-chloro-4-nitroaniline) | [3] |
| Melting Point | 107-110 °C (for 2-chloro-4-nitroaniline) | [4] |
| Boiling Point | 320 °C (for 2-chloro-4-nitroaniline) | [4] |
| Solubility | Soluble in organic solvents; limited solubility in water. | |
| Stability | Generally stable under standard conditions. | |
| IR Spectrum | Data available from NIST/EPA Gas-Phase Infrared Database | [1] |
| Mass Spectrum | Electron ionization data available from NIST | [1] |
Synthesis and Reactivity
The synthesis of 2-Chloro-N,N-dimethyl-4-nitroaniline is not extensively detailed in publicly available literature. However, a common synthetic route for analogous compounds involves the nitration of the corresponding chlorinated aniline precursor. For instance, the synthesis of 2-chloro-4-nitroaniline can be achieved through the direct chlorination of p-nitroaniline in a diluted hydrochloric acid medium.
Experimental Protocol: Synthesis of 2-chloro-4-nitroaniline (Illustrative)
This protocol describes the synthesis of the parent amine, 2-chloro-4-nitroaniline, which could be a precursor to the target molecule via N-methylation.
Materials:
-
p-Nitroaniline
-
10% Hydrochloric acid
-
Chlorine gas
Procedure:
-
20g of p-Nitroaniline is dissolved in 200g of 10% HCl with heating.
-
The solution is then cooled to a temperature between -10 and 0 °C.
-
Chlorine gas is introduced at a rate of 0.49 L/h for approximately 7 hours.
-
After the chlorination is complete, the reaction mixture is stirred for an additional hour at -10 to 0 °C.
-
The product is isolated by suction filtration at 0 °C.
-
The filter cake is washed with water until neutral and then dried to yield 2-chloro-4-nitroaniline.[5]
A subsequent N,N-dimethylation step would be required to produce the title compound.
Logical Workflow for Synthesis
Caption: Illustrative synthesis pathway for 2-Chloro-N,N-dimethyl-4-nitroaniline.
Chemical Reactions
2-Chloro-N,N-dimethyl-4-nitroaniline can undergo several key chemical transformations, primarily involving the nitro group and the chloro substituent.
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin(II) chloride. This transformation yields 2-chloro-N,N-dimethylbenzene-1,4-diamine, a potentially valuable intermediate for further functionalization.
-
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles under suitable reaction conditions. This allows for the introduction of various functional groups at the 2-position of the aromatic ring.
Reaction Pathways
Caption: Key chemical reactions of 2-Chloro-N,N-dimethyl-4-nitroaniline.
Spectroscopic Data
While detailed experimental spectra for 2-Chloro-N,N-dimethyl-4-nitroaniline are not widely published, data for structurally similar compounds can provide valuable insights for characterization. The National Institute of Standards and Technology (NIST) database indicates the availability of gas-phase IR and electron ionization mass spectra for this compound.[1]
Table 2: Predicted Spectroscopic Data (based on analogous compounds)
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. Singlet for the N(CH₃)₂ protons around 3.0 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-155 ppm. Carbon of the N(CH₃)₂ group around 40-45 ppm. |
| IR | Characteristic peaks for C-Cl, N-O (nitro), and C-N stretching vibrations. |
| MS | A molecular ion peak at m/z 200, along with fragmentation patterns corresponding to the loss of functional groups. |
Biological Activity and Applications
Nitroaromatic compounds are a well-established class of molecules with diverse biological activities. While specific studies on 2-Chloro-N,N-dimethyl-4-nitroaniline are limited, research on related compounds suggests potential applications in drug development and other fields.
Potential Applications:
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Pharmaceutical Intermediate: This compound can serve as a building block for the synthesis of more complex molecules with potential therapeutic properties. The nitro group can act as a handle for further chemical modifications or contribute directly to biological activity.
-
Dye and Pigment Synthesis: Nitroanilines are common precursors in the manufacturing of azo dyes and pigments.
-
Agrochemicals: Certain nitroaniline derivatives have been utilized in the development of agrochemicals.
Biological Significance of Related Compounds:
Studies on the structurally similar 2-chloro-4-nitroaniline have shown that it can cause cellular damage in isolated rat hepatocytes, suggesting potential cytotoxicity.[6] The biological activity of nitro compounds is often attributed to the enzymatic reduction of the nitro group within cells, leading to the formation of reactive intermediates that can induce oxidative stress and damage biomolecules.[7]
Logical Relationship of Structure to Activity
Caption: Relationship between the chemical structure and potential biological activity.
Safety and Handling
Substituted nitroanilines should be handled with care, as they can be toxic. For the related compound 2-chloro-4-nitroaniline, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is recommended. Work should be conducted in a well-ventilated area or a fume hood.
This technical guide serves as a foundational resource for researchers and professionals working with 2-Chloro-N,N-dimethyl-4-nitroaniline. Further experimental investigation is required to fully elucidate its properties and potential applications.
References
- 1. 2-Chloro-N,N-dimethyl-4-nitroaniline [webbook.nist.gov]
- 2. Buy 2-Chloro-N,N-dimethyl-4-nitroaniline (EVT-307912) | 6213-19-0 [evitachem.com]
- 3. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]
- 6. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
